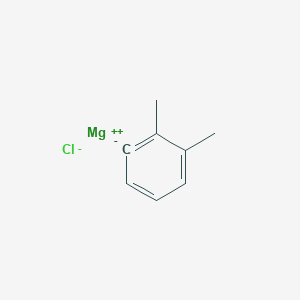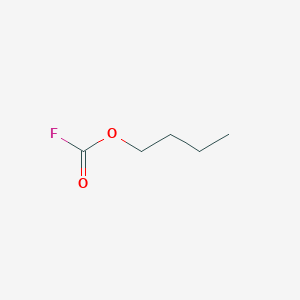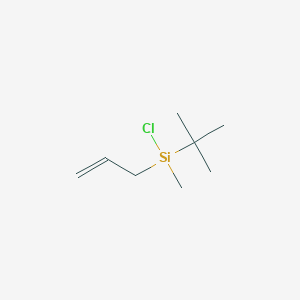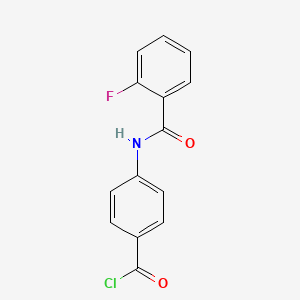![molecular formula C19H17NS B14249618 1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene CAS No. 464894-69-7](/img/structure/B14249618.png)
1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene is a chemical compound known for its unique structure and properties It consists of a butyl group attached to a benzene ring, which is further connected to another benzene ring through an ethynyl linkage The second benzene ring has an isothiocyanate group attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene typically involves a multi-step process. One common method includes the following steps:
Synthesis of 4-[(4-isothiocyanatophenyl)ethynyl]benzene: This step involves the reaction of 4-iodophenyl isothiocyanate with an appropriate alkyne under palladium-catalyzed coupling conditions.
Introduction of the Butyl Group: The butyl group can be introduced through a Friedel-Crafts alkylation reaction using butyl chloride and aluminum chloride as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in the study of protein-ligand interactions due to its isothiocyanate group, which can form covalent bonds with amino acids.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene involves its ability to form covalent bonds with nucleophilic sites on proteins or other molecules. The isothiocyanate group is highly reactive and can interact with amino acids such as cysteine, lysine, and histidine, leading to the formation of stable adducts. This reactivity makes it useful in studying protein function and in the development of targeted therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Butyl-4-[(4-ethylphenyl)ethynyl]benzene: Similar structure but with an ethyl group instead of an isothiocyanate group.
1-Butyl-4-[(4-ethoxyphenyl)ethynyl]benzene: Contains an ethoxy group instead of an isothiocyanate group.
Uniqueness
1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene is unique due to the presence of the isothiocyanate group, which imparts specific reactivity and potential applications in biological systems. This distinguishes it from other similar compounds that lack this functional group.
Propriétés
Numéro CAS |
464894-69-7 |
|---|---|
Formule moléculaire |
C19H17NS |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
1-butyl-4-[2-(4-isothiocyanatophenyl)ethynyl]benzene |
InChI |
InChI=1S/C19H17NS/c1-2-3-4-16-5-7-17(8-6-16)9-10-18-11-13-19(14-12-18)20-15-21/h5-8,11-14H,2-4H2,1H3 |
Clé InChI |
YAOAPSMVHJXUNW-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecan-1-ol](/img/structure/B14249537.png)
![Cyclohexanol, 4-[(5-bromo-2-chloro-4-pyrimidinyl)amino]-, trans-](/img/structure/B14249540.png)
![3H-Pyrazolo[3,4-c]isoquinoline, 3-(phenylmethoxy)-](/img/structure/B14249544.png)

![4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]-2-fluoropyridine](/img/structure/B14249568.png)
![4-({1-[2-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)ethyl]-2,3,4,5,6-pentafluorocyclohexa-2,4-dien-1-yl}oxy)-4-oxobutanoate](/img/structure/B14249569.png)

![5-thia-1,10-diazatricyclo[6.3.0.02,6]undeca-2,6,8,10-tetraene](/img/structure/B14249576.png)
![4-({Hydroxy[(naphthalen-1-yl)oxy]phosphoryl}oxy)butanoic acid](/img/structure/B14249584.png)


![7-Oxabicyclo[4.1.0]heptane, 1-(1-hexynyl)-](/img/structure/B14249602.png)

![1-[(11-Bromoundecyl)sulfanyl]dodecane](/img/structure/B14249621.png)
